molecular formula C15H11BrFN5O B11260987 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B11260987
M. Wt: 376.18 g/mol
InChI Key: ZORFBURUBCYDTL-UHFFFAOYSA-N
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Description

4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a fluorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 1-(4-fluorophenyl)-1H-tetrazole-5-methanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which 4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Shares the bromine and fluorine substituents but lacks the tetrazole and benzamide groups.

    4-Bromo-2-fluoro-N-methylbenzamide: Similar in structure but with different substituents on the benzamide group.

Uniqueness

4-BROMO-N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and material applications.

Properties

Molecular Formula

C15H11BrFN5O

Molecular Weight

376.18 g/mol

IUPAC Name

4-bromo-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide

InChI

InChI=1S/C15H11BrFN5O/c16-11-3-1-10(2-4-11)15(23)18-9-14-19-20-21-22(14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23)

InChI Key

ZORFBURUBCYDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Br

Origin of Product

United States

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